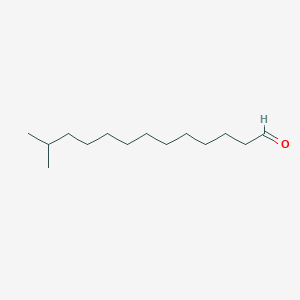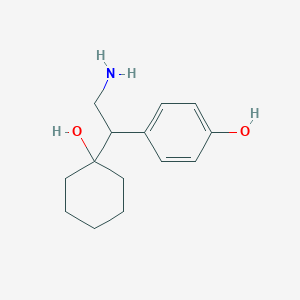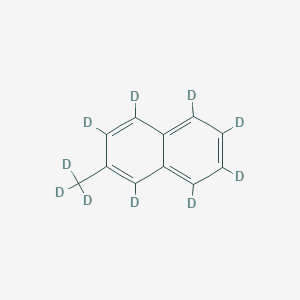
2-Methylnaphthalin-d10
Übersicht
Beschreibung
2-Methylnaphthalene-d10 is a deuterated form of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon. The deuterium atoms replace the hydrogen atoms in the compound, making it useful in various scientific research applications, particularly in the field of spectroscopy and environmental analysis .
Wissenschaftliche Forschungsanwendungen
2-Methylnaphthalene-d10 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for quantitative analysis.
Biology: Used in metabolic studies to trace the degradation pathways of polycyclic aromatic hydrocarbons.
Medicine: Employed in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Utilized in environmental analysis to detect and quantify pollutants in various samples
Wirkmechanismus
Target of Action
2-Methylnaphthalene-d10 is a deuterated form of 2-Methylnaphthalene 2-methylnaphthalene, its non-deuterated form, is known to be metabolized by various bacterial species from soil flora .
Mode of Action
The atmospheric oxidation mechanism of 2-methylnaphthalene, its non-deuterated form, has been studied . This reaction is mainly initiated by OH additions, forming adducts .
Biochemical Pathways
The degradation pathway for 2-Methylnaphthalene has been well elucidated at the biochemical and enzymatic levels . It is metabolized under both aerobic and anaerobic conditions . Under anaerobic conditions, 2-Methylnaphthalene is degraded to 2-naphthoic acid by sulfate-reducing bacterial cultures . The pathway begins with the addition of fumarate to the 2-methyl group, followed by conversion to 2-naphthoic acid .
Result of Action
The degradation of 2-methylnaphthalene, its non-deuterated form, results in the formation of 2-naphthoic acid .
Biochemische Analyse
Biochemical Properties
It is known that several enzymes can biodegrade 2-Methylnaphthalene in anaerobic conditions
Cellular Effects
Studies on 2-Methylnaphthalene have shown that it can have toxic effects such as cellular necrosis
Molecular Mechanism
It is known that 2-Methylnaphthalene can be metabolized by enzymes, leading to changes in gene expression
Dosage Effects in Animal Models
Studies on 2-Methylnaphthalene have shown that it can have toxic effects in animals
Metabolic Pathways
It is known that 2-Methylnaphthalene can be metabolized through various pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnaphthalene-d10 typically involves the deuteration of 2-methylnaphthalene. This process can be achieved through catalytic exchange reactions where the hydrogen atoms are replaced by deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of 2-Methylnaphthalene-d10 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylnaphthalene-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1-Methylnaphthalene-d10
- 3-Methylhexane-d16
- 3,5-Dimethylphenol-2,4,6-d3
- 2-Aminonaphthalene-d7
Comparison: 2-Methylnaphthalene-d10 is unique due to its specific deuteration pattern, which makes it particularly useful in NMR and MS studies. Compared to other deuterated compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice for various analytical applications .
Eigenschaften
IUPAC Name |
1,2,3,4,5,6,8-heptadeuterio-7-(trideuteriomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMUPPBPVKWKM-UZHHFJDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453745 | |
| Record name | 2-Methylnaphthalene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7297-45-2 | |
| Record name | 2-Methylnaphthalene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7297-45-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

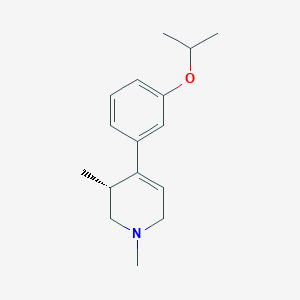

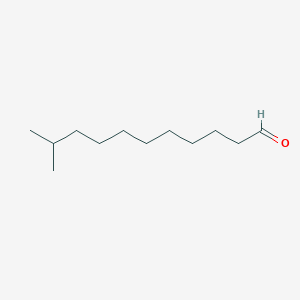


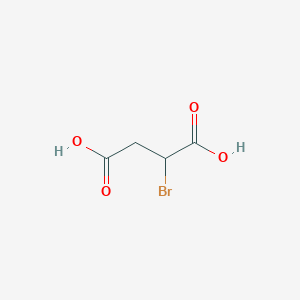
![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)

![Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B128145.png)
